molecular formula C18H24N2O5S2 B13364439 N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide

N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide

Cat. No.: B13364439
M. Wt: 412.5 g/mol
InChI Key: GFXOQQUWKDBVIB-UHFFFAOYSA-N
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Description

N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide is a sulfonamide derivative known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceutical agents due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide typically involves the reaction of 4-aminophenol with propylamine and sulfonyl chloride derivatives. The process can be summarized as follows:

    Step 1: 4-aminophenol reacts with propylamine to form 4-(propylamino)phenol.

    Step 2: The resulting 4-(propylamino)phenol undergoes sulfonation with a sulfonyl chloride derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a sulfonamide group with a phenoxy and propylamino moiety sets it apart from other sulfonamide compounds, offering unique reactivity and biological activity.

Properties

Molecular Formula

C18H24N2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-propyl-4-[4-(propylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C18H24N2O5S2/c1-3-13-19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14-4-2/h5-12,19-20H,3-4,13-14H2,1-2H3

InChI Key

GFXOQQUWKDBVIB-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC

Origin of Product

United States

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